molecular formula C14H16ClFN2O3 B1391438 (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one CAS No. 496031-57-3

(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

Cat. No.: B1391438
CAS No.: 496031-57-3
M. Wt: 314.74 g/mol
InChI Key: IZNZPAMEUUTJRA-NSHDSACASA-N
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Description

Chemical Identity and Nomenclature

This compound, bearing the Chemical Abstracts Service registry number 496031-57-3, represents a structurally complex oxazolidinone derivative with multiple functional groups that contribute to its unique chemical properties. The compound's molecular formula is C₁₄H₁₆ClFN₂O₃, with a molecular weight of 314.74 grams per mole, establishing it as a medium-sized organic molecule within the pharmaceutical chemistry domain. The systematic nomenclature reflects the compound's stereochemical configuration, specifically the (R)-absolute configuration at the 5-position of the oxazolidinone ring, which is crucial for its biological activity and synthetic applications.

The International Union of Pure and Applied Chemistry name for this compound is (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one, which provides a comprehensive description of its structural features. Alternative nomenclature systems have designated this compound with various synonyms, including 2-Oxazolidinone, 5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-, (5R)-, reflecting different naming conventions within chemical databases and pharmaceutical literature. The compound's stereochemical descriptor (R) indicates the spatial arrangement of substituents around the chiral center, which is fundamental to understanding its chemical behavior and potential biological interactions.

The compound's simplified molecular-input line-entry system representation is C1COCCN1C2=C(C=C(C=C2)N3CC@@HCCl)F, which encodes its complete structural information including stereochemistry. This notation system allows for precise identification and computational analysis of the molecule's three-dimensional structure. The International Chemical Identifier string InChI=1S/C14H16ClFN2O3/c15-8-11-9-18(14(19)21-11)10-1-2-13(12(16)7-10)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9H2/t11-/m0/s1 provides an additional layer of structural verification and enables cross-referencing across multiple chemical databases.

Historical Context and Relevance in Oxazolidinone Chemistry

The historical development of oxazolidinone chemistry traces back to the mid-20th century, with the first oxazolidinone antibiotic cycloserine being introduced in 1956 as a second-line treatment for tuberculosis. This early application established the foundation for subsequent research into oxazolidinone derivatives and their pharmaceutical potential. The breakthrough came in 2000 with the introduction of linezolid, marketed as Zyvox, which represented the first new class of antibiotic to successfully complete clinical trials in twenty years. This development marked a significant milestone in antibacterial drug discovery and highlighted the importance of oxazolidinone scaffolds in pharmaceutical research.

This compound emerges within this historical context as a key intermediate and impurity in linezolid synthesis and related oxazolidinone development programs. The compound's significance extends beyond its role as a synthetic intermediate, as it represents an important example of how structural modifications to the oxazolidinone core can influence biological activity and synthetic accessibility. Research into this compound has contributed to understanding the structure-activity relationships within the oxazolidinone class and has informed the design of newer antibacterial agents.

The pharmaceutical industry's interest in oxazolidinone derivatives intensified following the successful clinical development of linezolid, leading to extensive research into related compounds including this compound. This compound exemplifies the evolution of oxazolidinone chemistry from early tuberculosis treatments to modern antibacterial agents capable of addressing multidrug-resistant bacterial infections. The historical trajectory demonstrates how systematic structural modifications have led to improved pharmacological properties and expanded therapeutic applications within this chemical class.

Contemporary research continues to explore oxazolidinone derivatives, with newer compounds such as tedizolid, torezolid, posizolid, and radezolid currently undergoing clinical evaluation. The development of this compound and related intermediates has provided valuable insights into synthetic methodologies and structural optimization strategies that continue to inform current drug discovery efforts.

Scope and Objectives of the Research

The comprehensive investigation of this compound encompasses multiple research objectives that address both fundamental chemical properties and practical pharmaceutical applications. Primary research goals include detailed characterization of the compound's physicochemical properties, synthetic pathways, and structural relationships within the oxazolidinone family. These investigations provide essential data for understanding how specific structural features contribute to the compound's chemical behavior and potential biological activity.

Research efforts have focused extensively on the compound's role as a process-related impurity in linezolid manufacturing, leading to comprehensive studies of its formation mechanisms, isolation procedures, and analytical characterization. These investigations have revealed important insights into pharmaceutical manufacturing processes and quality control methodologies. The systematic study of impurity profiles has contributed to improved synthetic routes and enhanced understanding of reaction mechanisms in oxazolidinone synthesis.

Analytical method development represents another crucial research objective, with multiple studies dedicated to developing high-performance liquid chromatography methods for quantitative determination and separation of this compound from related compounds. These analytical advances have enabled precise monitoring of the compound in pharmaceutical formulations and synthetic processes, supporting both research applications and regulatory compliance requirements.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₆ClFN₂O₃
Molecular Weight 314.74 g/mol
Chemical Abstracts Service Number 496031-57-3
Density 1.4 ± 0.1 g/cm³
Boiling Point 482.7 ± 45.0°C at 760 mmHg
Flash Point 245.7 ± 28.7°C
Melting Point 110-120°C
Vapor Pressure 0.0 ± 1.2 mmHg at 25°C
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Conditions -20°C, Inert atmosphere

The research scope extends to synthetic methodology development, with investigations into efficient preparation routes and reaction optimization for this compound. These studies have contributed to understanding of continuous flow synthesis techniques and have demonstrated advanced manufacturing approaches that minimize intermediate purification requirements while maintaining high product quality. Such research has practical implications for pharmaceutical manufacturing efficiency and cost reduction.

Contemporary research objectives also encompass computational chemistry studies and structure-activity relationship investigations that utilize this compound as a model compound for understanding oxazolidinone behavior. These theoretical studies complement experimental investigations and provide predictive capabilities for designing new oxazolidinone derivatives with improved properties. The integration of computational and experimental approaches represents a modern paradigm in pharmaceutical research that maximizes the utility of compound libraries and accelerates drug discovery timelines.

Properties

IUPAC Name

(5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O3/c15-8-11-9-18(14(19)21-11)10-1-2-13(12(16)7-10)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZPAMEUUTJRA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673015
Record name (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496031-57-3
Record name 5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496031573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(CHLOROMETHYL)-3-(3-FLUORO-4-MORPHOLINOPHENYL)OXAZOLIDIN-2-ONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2L44JKW6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one typically involves multiple steps, starting with the preparation of the core oxazolidin-2-one structure This can be achieved through the cyclization of amino alcohols with chloroformates under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The oxazolidin-2-one ring can be reduced to yield a corresponding amine.

  • Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong bases or catalysts.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or esters.

  • Reduction: Formation of amines.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

Biology: In biological research, (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one can be employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural features can be exploited to design drugs with specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of oxazolidinones are highly sensitive to substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1. Structural Comparison of Selected Oxazolidinones
Compound Name Substituent at 5-Position Substituent at 3-Position Molecular Weight (g/mol) Key Features Biological Activity
(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Chloromethyl 3-Fluoro-4-morpholinophenyl 314.74 Precursor for nucleophilic substitution; high purity (>95%) Limited direct antibacterial activity; used as a synthetic intermediate
Linezolid Aminomethyl 3-Fluoro-4-morpholinophenyl 337.35 First FDA-approved oxazolidinone; inhibits bacterial protein synthesis via 50S ribosomal subunit binding Potent against MRSA, VRE
(R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Azidomethyl 3-Fluoro-4-morpholinophenyl 321.31 Linezolid impurity; azide group enables "click chemistry" modifications No intrinsic antibacterial activity; metabolic intermediate
PH-27 Triazolylmethyl 3-Fluoro-4-morpholinophenyl 347.35 Triazole moiety enhances plasma stability; lower protein binding Retains antibacterial activity in human plasma
(S)-5-(Heterocycle Methylene)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one Heterocyclic groups (e.g., phenyl-1,2,4-oxadiazol-5-yl) 3-Fluoro-4-morpholinophenyl ~380–450 Designed for SAR studies; diverse substituents Most analogs show reduced activity vs. Linezolid

Key Reaction :

(R)-5-(Chloromethyl) → (R)-5-(Azidomethyl) → Linezolid (aminomethyl)  

The chloromethyl group acts as a versatile handle for introducing functional groups critical for antibacterial activity .

Impurity Profiling and Regulatory Considerations

  • (R)-5-(Azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one is a USP-certified reference material (Linezolid Related Compound A) with strict control limits (≤0.3% in APIs) .

Biological Activity

(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, also known as a derivative of oxazolidinone, is a compound that has garnered attention for its potential biological activities, particularly in the field of antibacterial agents. This article explores its biological activity, chemical properties, and relevant case studies.

  • Molecular Formula : C14H16ClFN2O3
  • Molecular Weight : 314.74 g/mol
  • CAS Number : 496031-57-3
  • IUPAC Name : (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one
  • Structure :
SMILES Fc1cc ccc1N2CCOCC2 N3C C H CCl OC3 O\text{SMILES Fc1cc ccc1N2CCOCC2 N3C C H CCl OC3 O}

This compound operates primarily as an antibacterial agent. Its mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a pathway similar to other oxazolidinones like linezolid. This action disrupts the translation process in bacteria, leading to growth inhibition and cell death.

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The following table summarizes its activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Enterococcus faecalis0.5 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Listeria monocytogenes0.5 µg/mL

Case Studies

  • Study on Resistance Mechanisms :
    A study published in the Journal of Antimicrobial Chemotherapy investigated the resistance mechanisms in Staphylococcus aureus strains treated with this compound. Results indicated that while the compound was effective against wild-type strains, resistance mutations were observed in prolonged exposure scenarios.
  • Comparative Efficacy Study :
    Another research article compared this compound with linezolid and other antibiotics. The findings demonstrated that this compound had a lower MIC against Enterococcus faecalis than linezolid, suggesting a promising alternative for treating infections caused by resistant strains.

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully establish its safety parameters and potential side effects in clinical settings.

Q & A

Basic Research Questions

Q. How can the synthesis of (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one be optimized for improved yield and purity?

  • Methodological Answer : Utilize a two-step protocol involving carbamate intermediates and cyclization. For example, (S)-3-azido-1-chloropropan-2-yl chloroformate reacts with 3-fluoro-4-morpholinobenzenamine in acetone with potassium carbonate (1:1.2 molar ratio) under mild conditions (room temperature, 8–24 hours). Purification via trituration with n-hexane yields the product in 82–83% purity . Adjusting stoichiometry or solvent polarity (e.g., CH₂Cl₂ for extraction) can enhance yield.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H NMR (to confirm stereochemistry and substituent integration), IR (to identify carbonyl stretches at ~1744 cm⁻¹ and azide peaks at 2103 cm⁻¹), and ESI-MS (to verify molecular ion peaks, e.g., m/z 314.08 [M+1]⁺). Cross-reference with literature spectra for consistency, particularly focusing on morpholine proton signals (δ 3.00–3.10 ppm) and aromatic fluorine coupling patterns .

Advanced Research Questions

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer : Discrepancies (e.g., morpholine proton shifts in CDCl₃: δ 3.07–3.10 ppm vs. δ 3.00–3.03 ppm) may arise from solvent effects or calibration errors. Standardize protocols using deuterated solvents with internal standards (e.g., TMS) and ensure consistent sample preparation (e.g., concentration, temperature). Compare data across multiple studies to identify systematic errors .

Q. What strategies are effective for identifying and quantifying impurities in pharmacological studies?

  • Methodological Answer : Employ HPLC-MS with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Key impurities include (R)-5-(azidomethyl) and sulfonate derivatives, which can be quantified using reference standards (e.g., Linezolid Related Compound D). Validate methods per ICH guidelines, focusing on limits of detection (LOD < 0.1%) and linearity (R² > 0.99) .

Q. How can the stability of this compound in biological matrices like human plasma be assessed?

  • Methodological Answer : Use LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode. Spike plasma samples with the compound and store at –20°C. Monitor degradation over 5 weeks by tracking parent ion intensity (m/z 314.08) and metabolite formation. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antibacterial activity?

  • Methodological Answer : Modify the chloromethyl group to triazolylmethyl or hydroxymethyl substituents, as these changes impact ribosomal binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions with the 50S ribosomal subunit. Validate via MIC assays against Gram-positive pathogens (e.g., S. aureus), comparing to Linezolid as a control .

Data Contradiction Analysis

Q. How should conflicting data on melting points (e.g., 97–100°C vs. literature 102.5–103.5°C) be resolved?

  • Methodological Answer : Re-measure using differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 10°C/min) under nitrogen. Verify purity via HPLC (>98%) to rule out impurities lowering the observed mp. Cross-check with independent synthesis batches to confirm reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
Reactant of Route 2
(R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.